4-Methoxyphenyl isocyanate
Overview
Description
4-Methoxyphenyl isocyanate, also known as 1-isocyanato-4-methoxybenzene, is an organic compound with the molecular formula CH₃OC₆H₄NCO. It is a colorless to light yellow liquid that is used in various chemical reactions and applications. This compound is part of the isocyanate family, which is known for its reactivity and versatility in organic synthesis .
Mechanism of Action
Target of Action
4-Methoxyphenyl isocyanate is a versatile compound used in the synthesis of various organic compounds . Its primary targets are organic amines, with which it forms urea linkages . These linkages are chemically stable under acidic, alkaline, and aqueous conditions , making this compound a useful reagent in organic synthesis.
Mode of Action
The compound interacts with its targets (organic amines) through a process known as carbamate bond formation . This involves the reaction of the isocyanate group (-NCO) of this compound with an amine group (-NH2) to form a urea linkage . This reaction is typically facilitated by a catalyst or under specific conditions of temperature and pressure.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific organic amine it reacts with. For instance, it has been used in the synthesis of 6H-indolo[2,3-b]quinolines and 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidin-5-yl]-3-(4-methoxyphenyl)urea . These compounds may be involved in various biochemical pathways, depending on their specific structures and functions.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize. For example, the 6H-indolo[2,3-b]quinolines and 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidin-5-yl]-3-(4-methoxyphenyl)urea synthesized using this compound could have various effects on cells, depending on their specific biological activities.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can affect the stability of isocyanates . Additionally, the temperature and pressure conditions can influence the rate and efficiency of the reactions involving this compound. Therefore, careful control of the reaction environment is crucial for optimizing the use of this compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with phosgene. The reaction typically proceeds as follows:
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Reaction with Phosgene: : 4-Methoxyaniline is reacted with phosgene in the presence of a base such as pyridine. The reaction conditions usually involve low temperatures to control the exothermic nature of the reaction. [ \text{CH}_3\text{OC}_6\text{H}_4\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NCO} + 2\text{HCl} ]
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Cyclotrimerization: : Another method involves the cyclotrimerization of this compound using CO₂-protected N-heterocyclic carbenes based on tetrahydropyrimidin-2-ylidenes .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with stringent control over reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: It can undergo substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or base to proceed efficiently.
N-Heterocyclic Carbenes: Used in cyclotrimerization reactions to form complex heterocyclic structures.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition and cyclotrimerization reactions.
Scientific Research Applications
4-Methoxyphenyl isocyanate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the production of polymers and coatings due to its reactivity with polyols and other compounds.
Medicinal Chemistry: Employed in the development of bioactive molecules and drug candidates.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the methoxy group.
4-Chlorophenyl isocyanate: Contains a chlorine atom instead of a methoxy group.
4-Methoxyphenyl isothiocyanate: Contains an isothiocyanate group (NCS) instead of an isocyanate group (NCO).
Uniqueness
4-Methoxyphenyl isocyanate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from other isocyanates.
Properties
IUPAC Name |
1-isocyanato-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGXCSMDZMDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063854 | |
Record name | Benzene, 1-isocyanato-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-93-3 | |
Record name | 4-Methoxyphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5416-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isocyanato-4-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7321 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-isocyanato-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-isocyanato-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ISOCYANATO-4-METHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C50O5096NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electron-donating nature of the methoxy group in 4-methoxyphenyl isocyanate influence its reactivity in polymerization reactions?
A1: Research suggests that the electron-donating methoxy group in this compound can influence its reactivity in polymerization reactions. Specifically, in the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA), N-aryl-N′-pyridyl ureas derived from this compound exhibit different thermal latency compared to ureas derived from isocyanates with more electron-withdrawing substituents. [] This difference in reactivity is attributed to the varying electron densities of the aromatic rings, impacting the initiation temperature of the polymerization. []
Q2: Can this compound participate in ring expansion reactions, and if so, what factors influence the product formation?
A2: Yes, this compound can engage in ring expansion reactions with pentaphenylborole. Interestingly, the reaction leads to the formation of a seven-membered BOC5 heterocycle through the insertion of the C-O unit into the borole ring. [] This selectivity towards B-O bond formation, as opposed to B-N bond formation observed with other isocyanates like 1-adamantyl isocyanate, is attributed to the electronic polarization of this compound, highlighting the impact of substituents on its reactivity. []
Q3: How can this compound be used in the synthesis of complex heterocyclic compounds?
A3: this compound serves as a valuable building block in the multi-step synthesis of complex heterocycles. For instance, it reacts with a specific 14CN-labeled ketonitrile intermediate to yield a precursor that, upon demethylation with boron tribromide, forms the 14C-labeled hydroxy metabolite of prinomide. [] This synthesis showcases the versatility of this compound in constructing molecules with potential therapeutic interest.
Q4: Are there any documented crystallographic studies involving derivatives of this compound?
A4: Yes, a crystallographic study investigated the structure of 3-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-1,5-bis(4-methoxyphenyl)biuret, a derivative of this compound. [] The study revealed key structural features, including intramolecular hydrogen bonding within the biuret unit and the propeller-like conformation of the molecule due to the twisting of the quinoline and 4-methoxybenzene rings. []
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